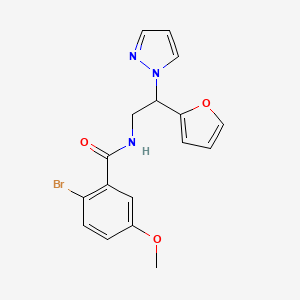

2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide

Description

This compound is a benzamide derivative featuring a 2-bromo-5-methoxy-substituted benzene core. The amide nitrogen is linked to an ethyl group bearing both a furan-2-yl and a 1H-pyrazol-1-yl moiety.

Properties

IUPAC Name |

2-bromo-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O3/c1-23-12-5-6-14(18)13(10-12)17(22)19-11-15(16-4-2-9-24-16)21-8-3-7-20-21/h2-10,15H,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBRSUDXJYLNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The compound features a bromine atom, furan and pyrazole rings, and a methoxybenzamide moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom allows for specific interactions with proteins or enzymes, potentially inhibiting their activity. The furan and pyrazole rings contribute to binding interactions that enhance the compound's overall biological efficacy.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antitumor Activity : Compounds with similar structures have shown promising antitumor effects in various cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Properties : The compound may possess antimicrobial activity, making it a candidate for further studies in infectious disease treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable. Below is a table summarizing key features and biological activities of related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide | Similar structure with different furan substitution | Moderate antitumor activity |

| 2-bromo-N-(2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide | Contains thiophene instead of furan | Antimicrobial effects reported |

| 2-bromo-N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide | Features a pyridine ring instead of furan | Potential enzyme inhibition |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involved modulation of Bcl-2 family proteins, leading to increased cytochrome c release and activation of caspases .

- Enzyme Inhibition : Research has shown that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy. The compound's structural features may enhance its binding affinity to DHFR, thus providing insights into its potential as a therapeutic agent .

- Antimicrobial Studies : Preliminary antimicrobial assays indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Benzamide Core

- 2-Bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide () Structure: Retains the 2-bromo-5-methoxybenzamide core but replaces the furan-pyrazole-ethyl group with a phenethyl chain substituted by a 1-methylpyrazole at position 3. Molecular Weight: 414.303 vs.

- 5-Bromo-N-{[(5P)-2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-2-hydroxybenzamide () Structure: Substitutes methoxy with a hydroxy group and introduces a fluorine atom on the adjacent phenyl ring. The pyrazole is at position 4 and methylated. Molecular Weight: 412.24.

2.2. Heterocyclic Modifications

2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide ()

- Structure : Lacks the methoxy group and ethyl linker, directly attaching the benzamide to a pyrazole via a 4-methylbenzyl group.

- Impact : Simplified structure with reduced steric hindrance; the absence of methoxy may decrease electron-donating effects, affecting interactions with hydrophobic pockets .

2-Bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide ()

2.4. Physicochemical Properties

- Solubility : The furan and pyrazole in the target compound may reduce aqueous solubility compared to pyridine-containing analogs () or hydroxy-substituted derivatives ().

- Thermal Stability : Melting points for related compounds (e.g., 153–155°C in ) suggest moderate thermal stability, likely influenced by crystallinity and substituent bulk .

Tabulated Comparison of Key Analogs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions, often involving condensation of furan and pyrazole precursors with a brominated benzamide backbone. For example, a pyrazole-ethyl intermediate can be prepared by reacting (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one with hydrazine derivatives, followed by coupling to a 2-bromo-5-methoxybenzoyl chloride under basic conditions. Optimization includes temperature control (e.g., reflux at 100°C), solvent selection (e.g., pyridine for acylation), and purification via reversed-phase chromatography . Monitoring reaction progress with TLC and adjusting stoichiometric ratios of reagents (e.g., 1.1 equiv of enone) improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹, furan/pyrazole C-H stretches) .

- NMR (¹H/¹³C) : For structural elucidation of aromatic protons (furan: δ ~6.3–7.4 ppm; pyrazole: δ ~7.5–8.5 ppm) and methoxy/bromo substituents .

- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Q. How is X-ray crystallography applied to determine its molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction is used to resolve bond lengths, angles, and torsional conformations. Crystals are grown via slow evaporation (e.g., from methanol). Data collection at low temperatures (e.g., 123 K) reduces thermal motion artifacts. Structure refinement with SHELXL software refines parameters like anisotropic displacement and hydrogen bonding. Example metrics: R factor <0.05, mean C-C bond length deviation ~0.004 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray dihedral angles) are addressed via:

- Complementary Techniques : Use solid-state NMR to compare with X-ray data.

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N-H···N or C-H···O bonds) that may distort solution-state NMR signals .

- Dynamic Effects : Molecular dynamics simulations to assess conformational flexibility in solution .

Q. What computational methods validate the compound’s conformational stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and compare with crystallographic data. Key analyses include:

- Frontier Molecular Orbitals : To predict reactivity (HOMO-LUMO gap).

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.

- Torsional Energy Profiles : Assess rotational barriers in the ethyl linker .

Q. What strategies are effective in analyzing hydrogen bonding networks in its crystal structure?

- Methodological Answer :

- SHELXL Refinement : Detect classical (N-H···N) and non-classical (C-H···F/O) hydrogen bonds using distance-angle criteria (e.g., D-H···A angle >120°, D···A distance <3.5 Å) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., % H-bonding vs. van der Waals contacts) .

- Thermal Ellipsoid Modeling : Visualize anisotropic displacement parameters to distinguish static disorder from dynamic motion .

Q. How is purity assessed for this compound in pharmacological studies?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Compare retention times with standards .

- Elemental Analysis : Validate C, H, N, Br content within ±0.4% of theoretical values.

- Pharmacopeial Standards : Follow USP guidelines for residual solvents (e.g., limits for DMF or pyridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.